N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide
CAS No.: 211311-66-9
Cat. No.: VC0006207
Molecular Formula: C16H21NO2S2
Molecular Weight: 323.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 211311-66-9 |
|---|---|
| Molecular Formula | C16H21NO2S2 |
| Molecular Weight | 323.5 g/mol |
| IUPAC Name | N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide |
| Standard InChI | InChI=1S/C16H21NO2S2/c1-12(2)21(18,19)17-10-13(3)14-4-6-15(7-5-14)16-8-9-20-11-16/h4-9,11-13,17H,10H2,1-3H3 |
| Standard InChI Key | QFAUPDBCVKBKSH-UHFFFAOYSA-N |
| SMILES | CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
| Canonical SMILES | CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CSC=C2 |
Introduction
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is a complex organic compound with the molecular formula C16H21NO2S2 and a molecular weight of 323.5 g/mol. It is identified by its CAS number, 211311-66-9. This sulfonamide derivative contains a thiophene ring, which is a five-membered heterocyclic ring with sulfur, and is known for its unique biological activities, particularly as a potentiator of AMPA receptors. AMPA receptors are crucial for fast synaptic transmission in the central nervous system, making this compound of interest in neuroscience research.
Biological Activities
N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is primarily studied for its role as an AMPA receptor potentiator. AMPA receptors are ionotropic glutamate receptors that play a critical role in fast synaptic transmission and are involved in various neurological processes . The potentiation of AMPA receptors by this compound suggests potential applications in treating neurological disorders where AMPA receptor function is compromised.
| Biological Activity | Description |
|---|---|
| AMPA Receptor Potentiation | Enhances synaptic transmission by modulating AMPA receptors. |
| Potential Therapeutic Applications | May be useful in treating neurological disorders related to AMPA receptor dysfunction. |
Synthesis and Research Applications
The synthesis of N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide can be approached through various methodologies, often involving the combination of thiophene and sulfonamide precursors. This compound is primarily utilized in research settings focused on neuroscience and pharmacology to study AMPA receptor interactions and their implications for neurological disorders.
| Synthesis Methodologies | Description |
|---|---|
| Precursor Combination | Involves combining thiophene and sulfonamide precursors. |
| Research Applications | Used in neuroscience and pharmacology research to study AMPA receptor interactions. |
Comparison with Similar Compounds
While N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide is unique due to its AMPA receptor potentiation activity, other sulfonamide compounds exhibit different biological activities. For example, sulfamethoxazole is a broad-spectrum antibiotic, and thiophene sulfonamides generally show antibacterial properties.
| Compound | Biological Activity |
|---|---|
| Sulfamethoxazole | Broad-spectrum antibiotic. |
| Thiophene Sulfonamides | General antibacterial properties. |
| N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide | AMPA receptor potentiator. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume